An In-Depth Technical Guide to the Chemical Properties and Applications of Fluorinated Benzaldehydes: A Focus on 2,6-Difluoro-3-methylbenzaldehyde
An In-Depth Technical Guide to the Chemical Properties and Applications of Fluorinated Benzaldehydes: A Focus on 2,6-Difluoro-3-methylbenzaldehyde
Section 1: Introduction to Fluorinated Benzaldehydes in Chemical Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical profile, often enhancing metabolic stability, binding affinity, and lipophilicity.[1]
Benzaldehyde and its derivatives are versatile chemical intermediates, serving as foundational building blocks for a vast array of more complex molecules, including pharmaceuticals, fragrances, and dyes.[2][3][4] When combined, the fluorinated phenyl ring and the reactive aldehyde group create a powerful synthon. The electron-withdrawing nature of the fluorine atoms modulates the reactivity of both the aromatic ring and the carbonyl group, opening unique avenues for synthetic transformations and enabling the design of novel molecular architectures. This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of 2,6-Difluoro-3-methylbenzaldehyde as a model for this valuable compound class.
Section 2: Core Chemical and Physical Properties
The fundamental properties of 2,6-Difluoro-3-methylbenzaldehyde are summarized below. This data provides the essential foundation for its use in synthetic applications, including reaction stoichiometry calculations, solvent selection, and purification strategies.
Data Presentation: Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2,6-Difluoro-3-methylbenzaldehyde
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 261763-34-2 | [5] |
| Molecular Formula | C₈H₆F₂O | [5] |
| Molecular Weight | 156.13 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | MXZXYEFIOADJMW-UHFFFAOYSA-N | [5] |
| SMILES String | Cc1ccc(F)c(C=O)c1F |[5] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Source(s) |
|---|---|---|
| [M+H]⁺ | 157.04595 | [6] |
| [M+Na]⁺ | 179.02789 | [6] |
| [M-H]⁻ | 155.03139 | [6] |
| [M+NH₄]⁺ | 174.07249 | [6] |
| [M+K]⁺ | 195.00183 | [6] |
Note: These values are computationally predicted and serve as a guide for mass spectrometry analysis.
Section 3: Synthesis, Reactivity, and Mechanistic Considerations
Plausible Synthetic Route: Halogen Exchange (Halex) Reaction
A common and industrially relevant method for synthesizing fluorinated aromatic compounds is through a nucleophilic aromatic substitution reaction, specifically a Halogen Exchange (Halex) reaction. This process typically involves displacing chloro-substituents with fluoro-substituents using a fluoride salt. The synthesis of the related 2,6-Difluorobenzaldehyde from 2,6-Dichlorobenzaldehyde provides an excellent template for a plausible synthesis of the target molecule.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is performed under anhydrous and inert (nitrogen) conditions to prevent the hydrolysis of reactants and intermediates and to avoid quenching reactive species. Potassium fluoride is highly hygroscopic; any water present would reduce its nucleophilicity.
-
Phase-Transfer Catalyst: Tetrabutylammonium chloride is used as a phase-transfer catalyst. It facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the reaction occurs, significantly increasing the reaction rate.
-
High-Boiling Solvent: A high-boiling polar aprotic solvent like sulfolane is used to achieve the high temperatures necessary to overcome the activation energy for nucleophilic aromatic substitution on the deactivated ring.
Caption: Plausible synthesis of 2,6-Difluoro-3-methylbenzaldehyde via Halogen Exchange.
Core Reactivity
The chemical behavior of 2,6-Difluoro-3-methylbenzaldehyde is dominated by the aldehyde functional group and influenced by the difluoro-substituted aromatic ring.
-
Aldehyde Group Reactions: The aldehyde can undergo a wide range of standard transformations:
-
Oxidation: Can be oxidized to the corresponding 2,6-difluoro-3-methylbenzoic acid using common oxidizing agents.
-
Reduction: Can be reduced to 2,6-difluoro-3-methylbenzyl alcohol using reducing agents like sodium borohydride.
-
Reductive Amination: Reacts with amines in the presence of a reducing agent to form substituted benzylamines.
-
Schiff Base Formation: Condenses with primary amines to form imines (Schiff bases), which are valuable intermediates in the synthesis of heterocyclic compounds and potential bioactive molecules.[4]
-
Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it is susceptible to the Cannizzaro disproportionation reaction under strongly basic conditions, yielding both the corresponding alcohol and carboxylic acid.[8] This is a critical consideration in reaction design, as it can significantly lower the yield of the desired product if basic conditions are required.[8]
-
-
Aromatic Ring Reactivity: The two fluorine atoms are strong ortho-, para- directors but are also strongly deactivating. This makes electrophilic aromatic substitution challenging. Conversely, the strong electron-withdrawing effect of the fluorines and the aldehyde group makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups.
Section 4: Applications in Research and Drug Development
Substituted benzaldehydes are pivotal starting materials in drug discovery.[4][9][10] The title compound serves as a valuable building block for creating libraries of novel compounds for biological screening. The specific substitution pattern—two fluorine atoms and a methyl group—provides a unique scaffold that can be exploited to fine-tune steric and electronic properties to optimize ligand-receptor interactions.
Caption: Workflow from a fluorinated building block to a drug candidate.
Section 5: Experimental Protocols
The following protocols are provided as standardized, self-validating methodologies for the characterization and synthesis of this class of compounds.
Protocol 1: General Procedure for Spectroscopic Characterization
This protocol, adapted from standard analytical procedures, ensures reliable characterization of the synthesized compound.[11]
-
Sample Preparation (NMR):
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
-
Data Acquisition (NMR):
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.
-
¹³C NMR: Acquire the spectrum using a standard carbon pulse program. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to confirm the fluorine environments.
-
-
Sample Preparation and Acquisition (IR):
-
For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Acquire the spectrum using an FT-IR spectrometer, collecting a background spectrum first. Key absorbances to note are the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-F stretches.
-
-
Sample Preparation and Acquisition (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
-
Acquire spectra in both positive and negative ion modes to observe adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.
-
Protocol 2: Representative Synthesis via Halogen Exchange
This protocol is based on established methods for Halex reactions on aromatic systems.[7]
-
Reactor Setup:
-
Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Charge the flask with anhydrous potassium fluoride (2.2 eq.), tetrabutylammonium chloride (0.1 eq.), and sulfolane.
-
-
Azeotropic Distillation (Water Removal):
-
If necessary, add toluene and heat the mixture to reflux with a Dean-Stark trap to remove any residual water azeotropically. Once all water is removed, distill off the toluene.
-
-
Reaction Execution:
-
Cool the mixture and add 2,6-dichloro-3-methylbenzaldehyde (1.0 eq.) under a positive flow of nitrogen.
-
Heat the reaction mixture to 180-220 °C and stir vigorously.
-
Monitor the reaction progress by GC or TLC until consumption of the starting material is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Isolate the crude product directly from the reaction mixture by vacuum distillation. The high boiling point of sulfolane allows for the distillation of the lower-boiling product.
-
-
Purification:
-
Collect the fractions containing the product. If necessary, further purify the distilled product by flash column chromatography on silica gel.
-
Section 6: Safety and Handling
2,6-Difluoro-3-methylbenzaldehyde is classified as acutely toxic if swallowed.[5] Strict adherence to safety protocols is mandatory.
Table 3: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
|---|---|---|
| Signal Word | Danger | [5] |
| Pictogram | GHS06 (Skull and Crossbones) | [5] |
| Hazard Statement | H301: Toxic if swallowed. | [5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. |[5] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][14] Keep away from incompatible materials such as strong oxidizing agents and strong bases. Store in a locked cabinet or area accessible only to authorized personnel.[5]
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[15]
References
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Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). 3,6-difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Difluoro-5-methylbenzaldehyde. Retrieved from [Link]
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PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Retrieved from [Link]
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OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
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ResearchGate. (n.d.). The Proposed Reaction Mechanism for the Formation of 2-Methylbenzaldehyde Acetal. Retrieved from [Link]
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PubChemLite. (n.d.). 2,6-difluoro-3-methylbenzaldehyde. Retrieved from [Link]
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